molecular formula C9H9BO4 B2355681 2-(2-Carboxyvinyl)benzeneboronic acid CAS No. 374105-86-9

2-(2-Carboxyvinyl)benzeneboronic acid

Cat. No.: B2355681
CAS No.: 374105-86-9
M. Wt: 191.98
InChI Key: OPFDGNUJQALQFL-AATRIKPKSA-N
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Description

Evolution of Boronic Acids in Organic Synthesis and Chemical Biology

First synthesized in 1860 by Edward Frankland, boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. wikipedia.orgmolecularcloud.org For a considerable period, their potential was not fully realized. However, the 20th century, particularly its latter half, witnessed a paradigm shift in their utility, primarily driven by their application in the Suzuki-Miyaura cross-coupling reaction. labinsights.nlboronmolecular.com This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoborane and an organohalide, has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. boronmolecular.com The stability, low toxicity, and ease of handling of boronic acids contributed significantly to their widespread adoption in organic synthesis. boronmolecular.comnih.gov

Beyond their role as coupling partners, the unique electronic and structural properties of boronic acids have propelled their evolution into the realm of chemical biology. nih.gov A key feature is their ability to act as Lewis acids and form reversible covalent complexes with diols, a common motif in biological molecules like sugars and glycoproteins. wikipedia.orglabinsights.nl This specific interaction has been harnessed to develop sensors for carbohydrates, such as glucose, with potential applications in diabetes monitoring. nih.govmdpi.com Furthermore, boronic acids have been incorporated into drug design, most notably in the proteasome inhibitor bortezomib (B1684674), used in cancer chemotherapy. wikipedia.orgnih.gov The boron atom in bortezomib plays a crucial role by interacting with the active site of the proteasome. wikipedia.orgnih.gov The growing interest in boronic acids in medicinal chemistry is also due to their consideration as bioisosteres of carboxylic acids and their degradation to boric acid, a relatively benign substance. mdpi.com The versatility of boronic acids continues to expand into areas such as drug delivery systems, enzyme inhibition, and the construction of bioconjugates. nih.govnih.govrsc.org

Table 1: Key Milestones in the Evolution of Boronic Acids

Milestone Approximate Era Significance in Organic Synthesis & Chemical Biology
First Synthesis 1860s Initial discovery of a boronic acid compound (ethylboronic acid). wikipedia.org
Suzuki-Miyaura Coupling Late 1970s - Present Revolutionized carbon-carbon bond formation, becoming a cornerstone of modern organic synthesis. labinsights.nlboronmolecular.com
Diol Sensing 1990s - Present Exploitation of reversible covalent bonding with diols for carbohydrate sensing and molecular recognition. labinsights.nlnih.gov
Proteasome Inhibition Early 2000s - Present Approval and use of bortezomib established boronic acids as a viable pharmacophore in drug discovery. wikipedia.orgnih.gov
Bioorthogonal Chemistry 2010s - Present Application of boronic acid derivatives in specific and rapid labeling of biomolecules in biological systems. nih.gov
Advanced Materials 2010s - Present Incorporation into polymers and hydrogels for stimuli-responsive and self-healing materials. nih.govacs.org

Significance of Vinylboronic Acid Motifs in Advanced Chemical Systems

Vinylboronic acids and their esters are a subclass of boronic acids that feature a carbon-carbon double bond directly attached to the boron atom. nih.gov This structural motif imparts unique reactivity, making them valuable intermediates in a variety of organic transformations beyond the standard Suzuki-Miyaura coupling. nih.gov These include Chan-Lam couplings, Petasis reactions, and conjugate additions, allowing for the stereoselective synthesis of diverse and complex organic structures. nih.gov The vinyl group can be further functionalized, adding to the synthetic versatility of these compounds.

In recent years, the vinylboronic acid motif has gained significant traction in the field of bioorthogonal chemistry. nih.govacs.org Bioorthogonal reactions are chemical transformations that can occur within a living system without interfering with native biochemical processes. acs.org Vinylboronic acids have been identified as efficient reactants in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, a type of bioorthogonal ligation. nih.govnih.gov These reactions are characterized by fast kinetics and high specificity, making them suitable for labeling proteins and other biomolecules in living cells. nih.govnih.gov The stability and water-solubility of many vinylboronic acid derivatives further enhance their utility in biological contexts. nih.gov

The incorporation of vinylboronic acid motifs into polymers has also opened up new avenues in materials science. rsc.org For instance, polymers containing vinylboronate esters have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org These materials can exhibit dynamic exchange properties, suggesting potential applications in functional and self-healing materials. rsc.org

Table 2: Applications of Vinylboronic Acid Motifs

Application Area Specific Use Key Advantages
Organic Synthesis Suzuki-Miyaura Coupling, Chan-Lam Coupling, Petasis Reaction, Conjugate Addition Versatile building blocks for stereoselective synthesis. nih.gov
Bioorthogonal Chemistry Tetrazine Ligation (iEDDA) Fast reaction rates, high specificity, biocompatibility, stability in aqueous media. nih.govacs.orgnih.gov
Materials Science Polymer Synthesis Creation of well-defined polymers with dynamic exchange properties and potential for self-healing. rsc.org

Current Research Landscape and Emerging Trends for 2-(2-Carboxyvinyl)benzeneboronic Acid and Related Analogues

While direct research specifically on this compound is not extensively documented in readily available literature, the research landscape for its constituent parts and related analogues provides a strong indication of its potential applications and emerging trends. The compound uniquely combines a phenylboronic acid, a vinyl group, and a carboxylic acid. This trifunctional arrangement suggests a multifaceted role in several cutting-edge research areas.

One of the most promising areas is the development of advanced biomaterials and hydrogels. The boronic acid moiety is well-known for its pH-responsive and diol-binding capabilities, while the carboxylic acid group also provides pH-responsiveness and sites for conjugation. acs.orgacs.org The vinyl group can participate in polymerization reactions. This combination could be exploited to create "smart" hydrogels that are responsive to multiple stimuli, such as pH and the presence of specific sugars, for applications in targeted drug delivery or tissue engineering.

Another emerging trend is the design of complex molecular sensors. The boronic acid can act as a recognition element for diols, and its proximity to the carboxyvinyl group on the benzene (B151609) ring could allow for intricate signaling mechanisms. For example, the binding of a saccharide to the boronic acid could induce a conformational or electronic change that is reported by the conjugated carboxyvinyl system, potentially through fluorescence or a colorimetric response. Research on related compounds like 2-carboxyphenylboronic acid has explored its unique intramolecular coordination and enhanced oxidative stability, which could be a beneficial feature in biological applications. nih.gov

Furthermore, analogues such as benzoboroxoles, which are cyclic derivatives of ortho-substituted phenylboronic acids, have seen significant success as medicinal agents, with approved drugs like tavaborole (B1682936) and crisaborole. researchgate.netresearchgate.net The structural features of this compound could serve as a precursor or a scaffold for a new class of bioactive molecules. The vinyl group offers a handle for further synthetic elaboration, allowing for the generation of diverse chemical libraries for screening against various biological targets. The future of materials science is also trending towards the development of biomimetic and self-healing materials, where the dynamic covalent chemistry of boronic acids is a key enabling technology. numberanalytics.com The integration of a polymerizable vinyl group and a coordinating carboxylate within the same molecule presents a compelling platform for designing next-generation functional materials. cas.org

Table 3: Potential Research Directions for this compound and Analogues

Research Area Potential Application Rationale based on Analogues
Stimuli-Responsive Polymers pH and glucose-responsive hydrogels for drug delivery. Boronic acids are known glucose binders; carboxylic acids are pH-sensitive. nih.govacs.orgacs.org
Molecular Sensing Fluorescent or colorimetric sensors for saccharides. Intramolecular interactions between the boronic acid and carboxyvinyl group could create a signaling mechanism. nih.gov
Medicinal Chemistry Scaffolds for novel therapeutic agents. Benzoboroxole analogues have proven biological activity. researchgate.netresearchgate.net The vinyl group allows for diversification.
Advanced Materials Self-healing and biomimetic materials. The vinyl group is polymerizable, and boronic esters can form dynamic covalent bonds. rsc.orgnumberanalytics.com

Properties

IUPAC Name

(E)-3-(2-boronophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6,13-14H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFDGNUJQALQFL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1/C=C/C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Carboxyvinyl Benzeneboronic Acid and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis stands as a cornerstone in the synthesis of arylboronic acids and their derivatives. The formation of the carbon-carbon and carbon-heteroatom bonds essential to the structure of 2-(2-carboxyvinyl)benzeneboronic acid and its analogues is frequently achieved through these powerful reactions.

Suzuki-Miyaura Coupling Protocols for Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govmdpi.com This reaction is instrumental in the synthesis of styrenes and biaryl compounds, which are structurally related to the target molecule. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

The synthesis of vinylboronic acids and their derivatives, which are key precursors or analogues of this compound, can be achieved through Suzuki-Miyaura coupling. For instance, alkenyl halides or triflates can be coupled with a diboron reagent to introduce the boronic acid functionality. rsc.org

A typical protocol for a Suzuki-Miyaura reaction is outlined in the table below.

Parameter Condition
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄
Ligand Phosphine ligands (e.g., JohnPhos, PPh₃)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, DMF, THF/Water
Boron Source Arylboronic acid, boronic ester
Coupling Partner Aryl or vinyl halide/triflate

This table represents generalized conditions and specific parameters may vary based on the substrates.

Chan-Lam Coupling Approaches

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.govacs.org This copper-catalyzed reaction couples arylboronic acids with amines or alcohols. acs.org A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air. nih.gov

For the synthesis of derivatives of this compound, the Chan-Lam coupling can be employed for N-vinylation or O-vinylation using a corresponding vinylboronic acid. researchgate.net This allows for the introduction of amine or ether functionalities to the vinyl group. The reaction mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the desired product. acs.org

Below is a table summarizing typical conditions for Chan-Lam coupling.

Parameter Condition
Catalyst Copper(II) acetate (Cu(OAc)₂)
Base Pyridine, Et₃N, or often no base required
Solvent Dichloromethane (DCM), Toluene
Boron Source Arylboronic acid or vinylboronic acid
Coupling Partner Amine, alcohol, or other N-H/O-H containing compound

This table represents generalized conditions and specific parameters may vary based on the substrates.

Other Catalytic Vinylation and Arylation Methods

Beyond the Suzuki-Miyaura and Chan-Lam reactions, other catalytic methods are pivotal in the synthesis of vinylboronic acids and their precursors.

The Mizoroki-Heck reaction offers a route to vinyl boronates through the palladium-catalyzed coupling of aryl triflates with vinyl boronates. nih.govnih.gov This reaction can be tuned to achieve regioselectivity, favoring the formation of the α-vinyl boronate over the linear β-product through careful selection of ligands, solvents, and bases. nih.gov An oxidative version of the Heck reaction has also been developed for the synthesis of complex dienes and polyenes using vinyl boronic esters. rsc.org

The Sonogashira coupling is a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.org While this reaction does not directly form a boronic acid, it is a crucial method for synthesizing the alkyne precursors that can be subsequently converted to the desired vinylboronic acids through hydroboration. An "inverse Sonogashira" reaction has also been developed, coupling iodoalkynes with boronic acids.

Electrophilic Trapping and Direct Borylation Routes

Alternative strategies to transition metal-catalyzed cross-coupling involve the direct introduction of the boron moiety onto an aromatic ring or the trapping of a nucleophilic intermediate with a boron electrophile.

One of the earliest and most straightforward methods for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester. This electrophilic trapping of the arylmetal intermediate is followed by acidic hydrolysis to yield the arylboronic acid.

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. This approach avoids the need for pre-functionalized starting materials like aryl halides. Iridium-catalyzed borylation, for example, allows for the direct conversion of aryl C-H bonds to aryl C-B bonds with high regioselectivity, often governed by steric factors. Functional group-directed C-H borylation has also been developed to control the regioselectivity of the borylation reaction.

Click Chemistry Paradigms in Boronic Acid Synthesis

Click chemistry, characterized by its high efficiency, mild reaction conditions, and simple work-up, has been increasingly applied to the synthesis and modification of boronic acids.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction used to form 1,2,3-triazoles. nih.gov This reaction can be used to link a boronic acid moiety to another molecule by reacting an azido-functionalized boronic acid with a terminal alkyne, or vice versa. However, a potential issue is the copper-mediated degradation of the boronic acid.

The thiol-ene click reaction is another efficient method for the functionalization of boronic acids. nih.gov This radical-mediated reaction involves the addition of a thiol to an alkene. nih.gov This strategy has been used to immobilize boronic acids on magnetic nanoparticles for the selective enrichment of glycoproteins. nih.gov

Advanced Synthetic Routes for Analogues (e.g., Borinic Acids)

The synthesis of borinic acids [R₂B(OH)], which are analogues of boronic acids, has also been explored. Borinic acids are more Lewis acidic than their boronic acid counterparts and have applications in cross-coupling reactions and as bioactive compounds.

The main strategies for synthesizing borinic acids include:

Addition of organometallic reagents to boranes: This involves the reaction of organolithium or Grignard reagents with precursors like trialkoxyboranes, boron trihalides, or arylboronic esters.

Reaction of triarylboranes: Cleavage of a carbon-boron bond in a triarylborane can yield a borinic acid.

The choice of synthetic route depends on the desired substitution pattern and the stability of the starting materials and products.

Chemical Reactivity and Mechanistic Investigations of 2 2 Carboxyvinyl Benzeneboronic Acid

Lewis Acidity and Boronate Ester Formation with Diols

The boron atom in 2-(2-carboxyvinyl)benzeneboronic acid possesses an empty p-orbital, rendering it a Lewis acid. nih.gov In aqueous solutions, boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form. semanticscholar.org The conversion to the tetrahedral boronate anion is crucial for the reversible formation of stable cyclic esters with 1,2- or 1,3-diols, a reaction fundamental to their application in sensors and self-healing materials. nih.govresearchgate.net The formation of these boronate esters is a condensation reaction that is highly sensitive to the pH of the environment. researchgate.net

The structure of this compound, featuring an electron-withdrawing carboxyvinyl group at the ortho position, is expected to significantly influence its Lewis acidity. Electron-withdrawing substituents stabilize the anionic boronate form, thereby lowering the pKa of the boronic acid. researchgate.net For comparison, the pKa of unsubstituted phenylboronic acid is approximately 8.8, whereas boronic acids with electron-withdrawing groups, such as 2-formylphenylboronic acid, exhibit a significantly lower pKa of around 7.5. nih.govsemanticscholar.org This enhanced acidity facilitates boronate ester formation at or near physiological pH. semanticscholar.org

The rate of boronate ester formation is maximized at a pH that is approximately equal to the pKa of the boronic acid, where the concentrations of the reactive neutral boronic acid and its conjugate base are balanced. researchgate.net Catechols, which are aromatic diols, generally exhibit binding constants that are three orders of magnitude higher than those of aliphatic diols. manchester.ac.uk The kinetics of bond exchange in boronic ester networks can be accelerated by internal and external catalysts, such as adjacent amide groups or specific anions in buffer solutions. semanticscholar.org

Below is a table summarizing typical binding constants for different diol types with a representative boronic acid.

Diol TypeExampleTypical Binding Constant (Keq) at pH 7.4
Aliphatic DiolGlucoseLow
Aliphatic DiolFructoseModerate
Aromatic DiolCatecholHigh
Aromatic DiolAlizarin Red SVery High

Note: This table provides a general comparison; specific values depend on the exact boronic acid and reaction conditions. semanticscholar.orgmanchester.ac.uk

The molecular architecture of a boronic acid has a profound impact on its pKa and, consequently, its binding affinity for diols. The relationship between the pKa of a substituted phenylboronic acid and the electronic properties of its substituents can often be described by the Hammett equation. researchgate.net

Key structural factors influencing pKa and binding affinity include:

Electronic Effects : Electron-withdrawing groups (e.g., -CHO, -CN, -COOH) attached to the phenyl ring decrease the electron density at the boron center, stabilizing the anionic tetrahedral boronate and thus lowering the pKa. researchgate.net Conversely, electron-donating groups (-NH₂, -OCH₃) increase the pKa. researchgate.net

Steric Effects : Steric hindrance near the boronic acid moiety can affect the approach of a diol and the geometry of the resulting ester, thereby influencing binding kinetics and stability. semanticscholar.org

Intramolecular Interactions : The ortho-position of the carboxyvinyl group in this compound allows for potential intramolecular hydrogen bonding or coordination between the carboxyl group and the boronic acid. Such interactions can significantly alter the boron's Lewis acidity. For instance, the intramolecular interaction in 2-formylphenylboronic acid is credited with its unusually low pKa, similar to that of benzoxaboroles. semanticscholar.org This effect arises from the stabilization of the tetrahedral boronate form. semanticscholar.org

The table below illustrates the effect of substituents on the pKa of phenylboronic acid.

CompoundSubstituentpKa
Phenylboronic Acid-H~8.8
2-Formylphenylboronic Acid2-CHO~7.5
BenzoxaboroleCyclic Ester~7.3
3-Acetamidophenylboronic Acid3-NHCOCH₃~8.5

Data compiled from various sources for illustrative purposes. researchgate.netnih.govsemanticscholar.org

It is a common belief that a lower boronic acid pKa always leads to greater binding affinity for diols; however, this is not universally true. The optimal pH for binding is influenced by the pKa values of both the boronic acid and the diol, among other factors. researchgate.net

Carbon-Boron Bond Transformations

The stability of the carbon-boron (C-B) bond is critical for the utility of boronic acids in various applications. This bond can be cleaved through several pathways, most notably protodeboronation and oxidative deboronation.

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. The stability of boronic acids towards this process is highly dependent on pH and the nature of the organic substituent. nih.gov The protodeboronation of vinyl boronic acids is generally observed to be very slow. nih.govresearchgate.net

Mechanistic studies have identified several pathways for protodeboronation in aqueous media:

Acid-Catalyzed Pathway (k1) : This process proceeds via electrophilic substitution of the boron group by a proton. ed.ac.uk

Base-Catalyzed Pathway (k2) : This pathway involves the hydrolysis of the anionic boronate form, [ArB(OH)₃]⁻. ed.ac.uk

Autocatalysis and Disproportionation : At pH values near the pKa of the boronic acid, where both the neutral acid and the anionic boronate are present, processes like self-catalysis and disproportionation to borinic acid and borane (B79455) can occur. nih.gov

The pH-rate profiles for the protodeboronation of various boronic acids show that the rates are highly pH-dependent and can vary over several orders of magnitude between different compounds. nih.govresearchgate.net For this compound, the presence of the vinyl group suggests a relatively high stability against protodeboronation compared to many heteroarylboronic acids. nih.gov

Oxidative deboronation involves the cleavage of the C-B bond by an oxidizing agent, typically resulting in the formation of a hydroxyl group in place of the boronic acid moiety. This process is a known metabolic and deactivation pathway for boronic acid-based drugs. nih.gov Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are often implicated in this transformation. nih.govnih.gov

The mechanism of oxidative deboronation by hydrogen peroxide is thought to involve several steps, with the rate-limiting step being the rearrangement of a boronate-peroxide intermediate (e.g., H₂N–CH₂–B(OH)(OOH)) to an ester (H₂N–CH₂–O–B(OH)₂). nih.gov

Recent research has shown that the oxidative stability of boronic acids can be dramatically enhanced by molecular design. Specifically, the presence of a pendant carboxyl group that can act as an intramolecular ligand for the boron atom can increase resistance to oxidation by up to 10,000-fold. nih.gov This stabilization is attributed to the orientational constraints and electronic effects imposed by the carboxyl group, which diminish the stabilization of the empty p-orbital that develops on the boron atom in the reaction's rate-limiting transition state. nih.gov Given the ortho-carboxyvinyl structure of this compound, it is plausible that a similar intramolecular interaction could confer enhanced stability against oxidative deboronation.

Intermolecular Interactions and Supramolecular Assembly

The boronic acid functional group is a versatile hydrogen bond donor and acceptor, similar to carboxylic acids and amides, making it a powerful tool in supramolecular chemistry. nih.gov The presence of both a boronic acid and a carboxylic acid group in this compound provides multiple, distinct sites for intermolecular interactions, primarily through hydrogen bonding.

These interactions can lead to the self-assembly of molecules into well-defined, higher-order structures. Common supramolecular motifs observed in boronic acid crystals include:

Homodimers : Two boronic acid molecules can form a cyclic dimer through a pair of O-H···O hydrogen bonds.

Catenanes/Chains : Molecules can link head-to-tail to form one-dimensional chains.

Heteromeric Assemblies : The boronic acid group can form strong O-H···N hydrogen bonds with N-donor compounds. nih.gov

Reaction Pathway Elucidation through Mechanistic Studies

The elucidation of reaction pathways for this compound, particularly in common applications like palladium-catalyzed cross-coupling reactions, is informed by extensive mechanistic studies on analogous arylboronic acids. While specific kinetic and computational data for this compound are not extensively available in the literature, a detailed understanding of its probable reaction mechanisms can be constructed by examining the behavior of structurally related compounds, especially those with ortho-substituents capable of intramolecular coordination.

The reactivity of this compound is largely dictated by the interplay of the boronic acid, vinyl, and carboxylic acid functionalities, especially the ortho-positioning of the carboxyvinyl group relative to the boronic acid. In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the reaction is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The unique structural features of this compound are expected to influence the kinetics and selectivity of these steps.

One of the key mechanistic features anticipated for this compound is the potential for the ortho-carboxylic acid group to participate in the reaction pathway. Studies on other ortho-substituted phenylboronic acids have suggested the possibility of intramolecular coordination or chelation effects that can influence the reaction's transition state. For instance, in the Suzuki-Miyaura reaction of ortho-methoxyphenylboronic acid, a metal-oxygen chelation effect in the transition state has been proposed to govern the selectivity of the coupling process. beilstein-journals.orgnih.gov A similar interaction can be postulated for this compound, where the carbonyl oxygen of the carboxylic acid could coordinate to the palladium center, thereby influencing the geometry and energy of the transition state during the transmetalation step.

Computational studies on the Suzuki-Miyaura reaction have provided valuable insights into the energetics of the catalytic cycle. Density Functional Theory (DFT) calculations on model systems have helped to map out the potential energy surfaces for the elementary steps. For the cross-coupling of bromobenzene (B47551) and phenylboronic acid, the transmetalation step, where the organic group is transferred from boron to palladium, has been identified as the rate-determining step with a calculated activation energy of 36.8 kcal/mol. nih.gov The presence of a base is crucial, as it facilitates the formation of a more reactive boronate anion, which lowers the activation energy of this step to 30.5 kcal/mol. nih.gov

The following interactive table summarizes representative calculated activation energies for the key steps in a model Suzuki-Miyaura reaction, illustrating the energetic landscape of the catalytic cycle.

Reaction Step Reactants Activation Energy (kcal/mol)
Oxidative AdditionPd-catalyst + Aryl Halide15.2
TransmetalationAryl-Pd(II) complex + Phenylboronic acid36.8
Transmetalation (Base)Aryl-Pd(II) complex + Phenylboronate anion30.5
Reductive EliminationDiaryl-Pd(II) complex17.7
Data sourced from DFT calculations on the coupling of bromobenzene and phenylboronic acid. nih.gov

Furthermore, kinetic investigations into the transmetalation step have revealed the significant impact of the electronic properties of the boronic acid derivative. A comparative study on the rate of transmetalation for different boronic esters showed that electron-donating groups on the ester moiety can enhance the reaction rate, although the effect is less pronounced than that of electron-withdrawing groups. nih.gov This is attributed to the influence of these substituents on the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center. The rate of transmetalation for an arylboronic acid has been measured to be (5.78 ± 0.13) × 10⁻⁴ s⁻¹. nih.gov

The interactive table below presents a comparison of transmetalation rates for a 4-fluorophenylboronic acid and its boroxine (B1236090) derivative, highlighting the effect of the boron species on the reaction kinetics.

Boron Species Rate of Transmetalation (s⁻¹) Relative Rate
4-Fluorophenylboronic acid(5.78 ± 0.13) × 10⁻⁴1.00
4-Fluorophenylboroxine(5.39 ± 0.07) × 10⁻³9.33
Kinetic data obtained from studies on pretransmetalation complexes. nih.gov

It is also important to consider potential side reactions. For carboxylic acid-substituted boronic acids, decarboxylative cross-coupling could be a competing pathway under certain conditions. wikipedia.org However, this typically requires specific catalytic systems and conditions and is generally not a major pathway in standard Suzuki-Miyaura reactions.

Catalytic Applications of 2 2 Carboxyvinyl Benzeneboronic Acid and Its Derivatives

Role as Reagents in Transition Metal Catalysis

Vinylboronic acids are crucial reagents in transition metal-catalyzed reactions for the formation of new chemical bonds, offering stability, low toxicity, and broad functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst. Vinylboronic acids, including derivatives of 2-(2-carboxyvinyl)benzeneboronic acid, are effective coupling partners in these reactions, leading to the synthesis of substituted alkenes and conjugated systems. These products are valuable intermediates in the creation of pharmaceuticals, natural products, and advanced materials. nih.govnih.govmdpi.com

The general mechanism involves the palladium catalyst cycling through oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The vinyl group of the boronic acid is transferred with retention of its stereochemistry, making this a powerful tool for stereoselective synthesis. nih.govmdpi.com Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, offering an alternative and sometimes more efficient route for specific substrates, such as (2,2-difluorovinyl)benzene derivatives. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Vinylboronic Acid Derivatives

Electrophile Boronic Acid Derivative Catalyst System Product Type Ref.
Aryl Halide (E)-Styrylboronic acid Pd(PPh₃)₄ / Base Stilbene derivative nih.gov
Vinyl Halide Phenylvinylboronic acid NiCl₂(PCy₃)₂ / K₃PO₄ Conjugated diene rsc.org
Benzoyl Chloride Phenylboronic acid Pd₂(dba)₃ / K₂CO₃ Aryl ketone mdpi.com

This table presents illustrative examples of Suzuki-Miyaura reactions.

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, provides a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of a boronic acid with an amine or an alcohol. wikipedia.orgnih.gov Unlike the palladium-catalyzed Buchwald-Hartwig amination, Chan-Lam couplings can often be performed under milder conditions, at room temperature and open to the air, making it an attractive synthetic strategy. wikipedia.orgorganic-chemistry.org

Vinylboronic acids can participate in Chan-Lam couplings to produce enamines and vinyl ethers, which are important functional groups in various biologically active molecules. The reaction mechanism is thought to proceed through a copper(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org The scope of the Chan-Lam reaction has been extended to include a wide range of N-H and O-H containing compounds, such as amides, imides, carbamates, and phenols. organic-chemistry.orgchemrxiv.orgwhiterose.ac.uk

Table 2: Chan-Lam Coupling Reactions with Boronic Acids

Boronic Acid Coupling Partner (N-H or O-H) Catalyst System Product Type Ref.
Arylboronic acid Pyrrole Copper Complex / Pyridine N-Arylpyrrole wikipedia.org
Phenylboronic acid Imidazole Cu(L)₂₂ / K₂CO₃ N-Phenylimidazole nih.gov
Benzylic boronic ester Aniline Copper Catalyst N-Benzylaniline chemrxiv.orgwhiterose.ac.uk

This table provides representative examples of Chan-Lam coupling reactions.

Boronic Acid Catalysis (BAC) in Organic Transformations

Beyond their role as stoichiometric reagents, boronic acids themselves can act as catalysts. This field, known as Boronic Acid Catalysis (BAC), leverages the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups. ualberta.caresearchgate.netrsc.org This interaction allows for the activation of alcohols, carboxylic acids, and other hydroxyl-containing compounds toward various transformations, often with water as the only byproduct, aligning with the principles of green chemistry. umanitoba.cabath.ac.ukresearchgate.net

Arylboronic acids are effective catalysts for reactions involving the activation of hydroxy functional groups. ualberta.carsc.org They can activate alcohols to facilitate dehydrative carbon-carbon bond-forming reactions, such as Friedel-Crafts-type alkylations. researchgate.netresearchgate.net The boronic acid catalyst interacts with the alcohol's hydroxyl group, making it a better leaving group and promoting the formation of a carbocation intermediate, which is then trapped by a nucleophile. researchgate.net Electron-deficient arylboronic acids exhibit higher Lewis acidity and are particularly effective in polarizing the C-O bond for this activation. ualberta.ca

Furthermore, boronic acids like 2-carboxyphenylboronic acid have been shown to be efficient catalysts for the racemization of enantiomerically enriched secondary and tertiary alcohols. nih.gov This process is believed to occur through a reversible Brønsted acid-catalyzed cleavage of the C-O bond, leading to an achiral carbocation intermediate. nih.gov

Boronic acid catalysis is also employed in the formation of amide bonds directly from carboxylic acids and amines, a fundamental transformation in chemistry and biology. researchgate.netnumberanalytics.com The boronic acid catalyst activates the carboxylic acid by forming an acyloxyboronate intermediate. rsc.org This intermediate is more electrophilic than the free carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond, with water as the sole byproduct. nih.gov This method avoids the need for stoichiometric coupling reagents, which generate significant waste. researchgate.netnumberanalytics.com

While the direct role of this compound in aldol (B89426) reactions is less documented, boronic acids, in general, can catalyze aldol reactions by forming boronate enolates. researchgate.net This activation strategy provides an alternative to traditional base- or acid-mediated aldol condensations.

Vinylboronic acids and their ester derivatives are valuable prochiral substrates in asymmetric synthesis. scispace.com A key application is the catalytic asymmetric hydrogenation of vinylboronic esters to produce chiral secondary boronic esters with high levels of stereocontrol. scispace.com These enantioenriched boronic esters are versatile intermediates that can be transformed stereospecifically into a wide array of functional groups, including chiral alcohols, amines, and alkanes. scispace.comacs.org

Another important transformation is the asymmetric addition of vinylboronic acids to carbonyl compounds. For instance, chiral cobalt(II) complexes have been used to catalyze the asymmetric addition of vinylboronic acid to α-keto esters and isatins, yielding valuable chiral tertiary alcohols. researchgate.net These methods provide efficient routes to optically active molecules that are important building blocks in the pharmaceutical and fine chemical industries. researchgate.netacs.org

Self-Catalytic and Dynamic Covalent Chemistry Applications

A review of current scientific literature does not reveal specific studies focused on the self-catalytic or dynamic covalent chemistry applications of this compound. While the broader class of boronic acids is widely recognized for its utility in these areas, research detailing the specific behavior and applications of the 2-(2-carboxyvinyl) derivative is not presently available.

The unique structure of this compound, featuring a boronic acid and a carboxyvinyl group in an ortho position, suggests potential for intramolecular interactions that could be relevant to catalysis and dynamic systems. For instance, research on other ortho-substituted arylboronic acids, such as 2-carboxyphenylboronic acid, has shown that the ortho-substituent can lead to unique catalytic properties and the formation of cyclic structures like benzoxaborolones. mit.edu Similarly, ortho-halophenylboronic acids have been identified as efficient catalysts for amide formation. nih.gov

Dynamic covalent chemistry (DCC) frequently utilizes the reversible formation of boronate esters between boronic acids and diols. This chemistry is foundational to creating responsive materials, self-assembling systems, and dynamic combinatorial libraries. Vinylboronic acids have also been explored as reactants in bioorthogonal chemistry, a field related to dynamic covalent chemistry. nih.gov However, specific research applying these principles to this compound, and leveraging its specific substitution pattern, has not been documented in the available literature.

Further investigation would be required to determine if this compound exhibits novel self-catalytic activities or could be employed as a component in dynamic covalent systems.

Biological and Medicinal Chemistry Research with 2 2 Carboxyvinyl Benzeneboronic Acid

Molecular Probes and Biosensors for Biomolecules

2-(2-Carboxyvinyl)benzeneboronic acid and its derivatives are valuable tools in the development of molecular probes and biosensors for a variety of biologically significant molecules. The core of their utility lies in the unique chemical properties of the boronic acid moiety.

Recognition and Sensing of Carbohydrates and Glycosylated Species

The ability of boronic acids to form reversible covalent bonds with cis-diols is the foundation for their use in the recognition and sensing of carbohydrates and glycosylated species. This interaction allows for the design of sophisticated sensors that can detect the presence and concentration of these important biomolecules. nih.govnih.gov Fluorescent biosensors, for example, can be engineered by modifying fluorescent molecules with boronic acids. The binding of a carbohydrate to the boronic acid group can induce a change in the fluorescence properties of the molecule, such as an enhancement or quenching of the signal, or a shift in the emission wavelength. mdpi.com This principle has been widely applied in the development of sensors for glucose and other saccharides. nih.gov

Strategies for boronic acid-based carbohydrate sensors include:

Binding-induced fluorescent enhancement: The interaction with the carbohydrate alters the electronic properties of the fluorophore, leading to an increase in fluorescence intensity.

Aggregation-induced quenching or emission: The binding event can lead to the aggregation or disaggregation of the sensor molecules, which in turn affects their fluorescent output.

Sandwich boronate-affinity biosensors: These systems utilize the formation of a complex between the boronic acid, the target carbohydrate, and another signaling molecule. mdpi.com

While direct studies on this compound for carbohydrate sensing are not extensively documented in the provided search results, the fundamental principles of boronic acid chemistry suggest its potential in this area. The presence of the carboxyvinyl group could influence its binding affinity and selectivity for different carbohydrates.

Detection of Biological Oxidants (e.g., H2O2, Peroxynitrite)

Aryl boronic acids and their esters have been effectively utilized in the creation of fluorescent probes for the detection of biological oxidants like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). nih.govfrontiersin.orgnih.gov These reactive oxygen species (ROS) are implicated in a variety of cellular processes and pathologies, making their detection crucial for understanding cellular health and disease. scispace.com

The sensing mechanism is based on the chemoselective oxidation of the boronic acid moiety by these oxidants, which results in the formation of a corresponding phenol. frontiersin.org This conversion can be designed to trigger a significant change in the fluorescence of an attached reporter molecule, leading to an "off-on" or "on-off" response. nih.gov

Key features of boronate-based probes for biological oxidants include:

High Selectivity: Aryl boronic acids react selectively with H₂O₂ and peroxynitrite over other ROS. nih.gov

Sensitivity: These probes can be designed to detect micromolar concentrations of H₂O₂. scispace.com

Versatility: The boronate trigger can be incorporated into a wide range of fluorophores, allowing for the development of probes with different colors and cellular localization properties. nih.govfrontiersin.org

While arylboronic acids react with both H₂O₂ and peroxynitrite, some derivatives, such as diazaborines, exhibit slower reaction rates with H₂O₂ compared to peroxynitrite, offering a potential strategy for distinguishing between these two oxidants. researchgate.netresearchgate.net The specific reactivity of this compound towards these oxidants would depend on the electronic and steric effects of the 2-carboxyvinyl substituent.

Recognition of Amino Acids and Peptides

The integration of boronic acids into peptides has led to the development of versatile tools in chemical biology and medicinal chemistry. nih.gov While the primary interaction of boronic acids is with diols, they can also form reversible covalent bonds with certain amino acid side chains. nih.gov This reactivity has been exploited in various applications, including the development of enzyme inhibitors and molecular recognition tools.

For instance, 2-formylphenylboronic acid is known to react chemoselectively with N-terminal cysteine residues in peptides to form a stable thiazolidine boronate complex. nih.gov This type of specific interaction can be used for peptide labeling and modification.

Although the direct application of this compound for the recognition of specific amino acids and peptides is not detailed in the provided search results, its structural features suggest potential for incorporation into peptide-based probes or inhibitors, where the boronic acid could act as a reactive "warhead" and the carboxyvinyl group could participate in additional binding interactions.

Enzyme Inhibition Studies

This compound has been investigated as an inhibitor of clinically significant enzymes, demonstrating its potential in addressing challenges such as antibiotic resistance.

Inhibition of Beta-Lactamases (e.g., KPC-2) by this compound

The emergence of carbapenem-resistant Enterobacteriaceae producing Klebsiella pneumoniae carbapenemase (KPC) is a major public health concern. nih.gov Boronic acids have emerged as a promising class of inhibitors for serine-based β-lactamases, including KPC-2. nih.govnih.gov

Research has shown that [2-(2-carboxyvinyl)-phenyl]boronic acid is a potent inhibitor of KPC-2. The introduction of a carboxylated chain in the ortho position of the phenylboronic acid scaffold significantly enhances its affinity for KPC-2. nih.gov This improved affinity is attributed to specific interactions within the β-lactam carboxylate binding pocket of the enzyme. nih.gov

Inhibition of KPC-2 by this compound
CompoundEnzymeInhibition Constant (Ki)
[2-(2-carboxyvinyl)-phenyl]boronic acidKPC-20.11 µM

The sub-micromolar inhibitory activity of this compound against KPC-2 highlights its potential as a lead structure for the development of new β-lactamase inhibitors to be used in combination with β-lactam antibiotics. nih.gov

Proteasome Inhibition Mechanisms

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation and apoptosis. nih.govnih.gov Inhibition of the proteasome has become a successful strategy in cancer therapy, particularly for multiple myeloma. nih.gov

Boronic acid derivatives, such as bortezomib (B1684674), are potent proteasome inhibitors. nih.govnih.gov The mechanism of inhibition involves the boronic acid moiety acting as a "warhead" that forms a reversible covalent bond with the active site threonine residue in the proteasome's catalytic subunits. nih.gov

The key interactions involved in the inhibition of the proteasome by boronic acids are:

Covalent Bond Formation: The boron atom of the boronic acid covalently interacts with the nucleophilic oxygen of the N-terminal threonine residue in the proteasome's active site.

Stabilization of the Tetrahedral Adduct: The resulting tetrahedral boronate adduct is stabilized by hydrogen bonds with nearby amino acid residues, such as Gly47N. nih.gov

This inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells. nih.gov While specific studies on this compound as a proteasome inhibitor are not available in the search results, its boronic acid functional group suggests it could potentially exhibit similar inhibitory activity. The carboxyvinyl substituent would likely influence its binding affinity and selectivity for the different catalytic subunits of the proteasome.

Hyaluronidase Inhibition and Related Biological Targets

Hyaluronidases are a class of enzymes that primarily degrade hyaluronic acid, a major component of the extracellular matrix. The inhibition of these enzymes is a target for therapeutic intervention in conditions such as inflammation, cancer progression, and the spread of toxins and infections. researchgate.netmrs-j.org While a variety of compounds, including polyphenols, flavonoids, and polysaccharides, have been identified as hyaluronidase inhibitors, the specific inhibitory activity of this compound against hyaluronidase has not been extensively documented in the available research. researchgate.net

The development of potent and selective hyaluronidase inhibitors remains an active area of research. d-nb.inforesearchgate.net Studies have explored a range of chemical structures, from natural products to synthetic molecules, to identify effective inhibitors. nih.gov For instance, some iridoids have shown hyaluronidase inhibitory activity, which can be influenced by enzymatic activation. researchgate.net Boronic acid derivatives, in general, are known to be effective enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues. nih.govresearchgate.net However, further investigation is required to determine if this compound possesses this specific enzymatic inhibitory capability.

Interactions with Biomolecular Systems

The unique chemical properties of the boronic acid functional group enable it to interact with various biomolecules, making it a valuable tool in chemical biology and medicinal chemistry.

Computational modeling plays a crucial role in understanding the interactions between small molecules and proteins at the molecular level. nih.gov These methods can predict binding affinities and modes of interaction, thereby guiding the design of new therapeutic agents. nih.gov While specific computational studies on the interaction of this compound with insulin (B600854) were not found in the provided research, the broader class of boronic acids has been the subject of such investigations.

Computational approaches are used to analyze the binding of various ligands to proteins, providing insights into the forces that govern these interactions. nih.gov For boronic acid derivatives, their ability to form reversible covalent bonds with hydroxyl groups, such as those found in the active sites of some enzymes, is a key feature that can be modeled. nih.gov The development of accurate computational models for predicting plasma protein binding is also an important aspect of drug development. nih.gov

The surfaces of mammalian cells are decorated with a dense and complex layer of glycans, which are involved in numerous biological processes, including cell-cell recognition and signaling. nih.gov Boronic acids are known to interact with the diol functionalities present in carbohydrates, and this interaction can be exploited for cell recognition and to facilitate the cellular uptake of molecules. nih.gov

The binding of boronic acid-functionalized molecules to cell surface glycans can trigger internalization of the molecule. nih.gov This principle has been utilized in the design of systems for targeted drug delivery. The pH-responsive nature of the boronic acid-diol interaction can be leveraged to create sensors that can discriminate between different cell types based on their surface glycosylation patterns. nih.gov While the specific cellular uptake mechanisms of this compound have not been detailed, the general principles of boronic acid-mediated carbohydrate recognition suggest a potential pathway for its entry into cells.

Bioconjugation and Selective Drug Delivery Systems

Bioconjugation is a chemical strategy used to link molecules with different functionalities, such as a targeting moiety and a therapeutic agent, to create a single entity with enhanced properties. nih.govspringernature.com Boronic acids are versatile functional groups that can be used in bioconjugation reactions to develop selective drug delivery systems. nih.gov

The ability of boronic acids to form reversible covalent bonds with diols can be used to attach them to carbohydrate-containing biomolecules. mdpi.com This strategy can be employed to target drugs to cells that overexpress certain glycans on their surface. While specific examples of the use of this compound in bioconjugation for drug delivery are not prevalent in the literature, the presence of both a boronic acid and a carboxylic acid group provides two distinct chemical handles for potential conjugation to other molecules.

Exploration in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapeutic modality for treating cancer. nih.gov It is a binary therapy that requires the selective accumulation of a non-toxic boron-10 (¹⁰B) containing agent in tumor cells. mdpi.comnih.gov Subsequent irradiation with a beam of low-energy neutrons results in a nuclear reaction that produces high-energy alpha particles and lithium-7 nuclei, which selectively kill the cancer cells while sparing the surrounding healthy tissue. acs.orgresearchgate.net

A critical component for the success of BNCT is the development of boron-containing agents that can be delivered to and accumulate in tumor cells at concentrations sufficient for a therapeutic effect. iiarjournals.orgelsevierpure.com A variety of boron-containing compounds, including those with carborane cages, have been investigated for this purpose. nih.govmdpi.com While this compound is a boron-containing compound, its efficacy and suitability as a BNCT agent would require extensive investigation, including studies on its tumor targeting, accumulation, and retention properties. The development of new, effective boron delivery agents is an ongoing area of research in the field of BNCT. nih.gov

Materials Science and Nanotechnology Integration

Crystal Engineering and Supramolecular Structures

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The functional groups on 2-(2-Carboxyvinyl)benzeneboronic acid are potent directors of molecular assembly through hydrogen bonding.

The boronic acid group can form strong O-H···O hydrogen bonds, leading to the formation of cyclic dimers or catemeric chains. Similarly, the carboxylic acid group readily forms well-defined hydrogen-bonded dimers. The interplay between these two strong hydrogen-bonding moieties can result in the formation of complex and predictable supramolecular synthons. This competition and synergy between the boronic acid and carboxylic acid groups can guide the assembly into one-, two-, or three-dimensional networks. While specific crystal structures for this compound are not extensively detailed in the literature, the principles of crystal engineering suggest its significant potential for creating intricate, hydrogen-bonded architectures. researchgate.net

Table 1: Potential Supramolecular Synthons of this compound

Functional Group Interaction Type of Synthon Potential Dimensionality
Boronic Acid ↔ Boronic Acid Homosynthon (Dimer) 0D / 1D
Carboxylic Acid ↔ Carboxylic Acid Homosynthon (Dimer) 0D / 1D
Boronic Acid ↔ Carboxylic Acid Heterosynthon 1D / 2D

Polymer Chemistry and Reversible Properties

In polymer chemistry, there is a growing interest in materials with dynamic or reversible properties, such as self-healing and recyclability. Boronic acids are pivotal in this area due to their ability to form dynamic covalent bonds, particularly boronic esters with diols.

The structure of this compound allows for its incorporation into polymer backbones or as a pendant group. For instance, the vinyl group can participate in addition polymerization, yielding a polymer chain with pendant boronic acid and carboxylic acid functionalities. These pendant boronic acid groups can then serve as cross-linking sites with diol-containing polymers. The resulting boronic ester cross-links are dynamic, meaning they can break and reform under specific stimuli (e.g., changes in pH or the presence of water), imparting self-healing or recyclable characteristics to the material. This strategy has been explored with other phenylboronic acids to create robust yet repairable polymer networks. rsc.org

Functionalization of Nanostructures and Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties. Phenylboronic acids are frequently used to functionalize nanoparticles, creating sensors or separation media for diol-containing molecules like sugars. ua.esrsc.org

This compound is an excellent candidate for surface modification of nanostructures. The carboxylic acid group can be used to covalently anchor the molecule to the surface of inorganic nanoparticles, such as iron oxide (Fe₃O₄) or silica (B1680970) (SiO₂), that have been pre-functionalized with amine groups. mdpi.com This process results in a hybrid nanomaterial where the boronic acid groups are exposed on the surface. These functionalized nanoparticles can then be used for the selective capture and enrichment of biomolecules containing cis-diol moieties, such as glycoproteins or certain bacteria, leveraging the reversible interaction between the boronic acid and the diols. rsc.org

Table 2: Potential Applications of Functionalized Nanomaterials

Nanostructure Core Functionalization Strategy Target Analyte Potential Application
Magnetic Nanoparticles (Fe₃O₄) Amide bond formation via carboxylic acid Glycoproteins, Bacteria Bio-separation, Diagnostics
Silica Nanoparticles (SiO₂) Silanization followed by amide coupling Sugars, Catechols Sensing, Catalysis

Development of Boronate Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Boronic acids were among the first building blocks used to create COFs through the formation of boroxine (B1236090) rings (self-condensation) or boronate esters (condensation with polyols). rsc.orgresearchgate.net These materials are promising for applications in gas storage, separation, and catalysis. unt.edu

As a bifunctional molecule, this compound could serve as a unique building block or functionalizing agent in COF synthesis. While not a typical symmetrical linker for creating extended 2D or 3D frameworks on its own, it could be incorporated as a co-monomer to introduce specific functionalities into the pores of a COF. researchgate.net For example, co-condensation with a tritopic alcohol and a ditopic diboronic acid could result in a framework where the carboxyvinyl groups line the pores. These functional groups could then be used for post-synthetic modification or to modulate the chemical environment within the COF's channels, enhancing its selectivity for specific guest molecules. The development of functionalized COFs is a key area of research, and molecules like this compound offer a pathway to creating these advanced materials. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Mass Spectrometry Approaches (e.g., MALDI-MS, ESI)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and structural features of 2-(2-Carboxyvinyl)benzeneboronic acid. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for analyzing this non-volatile, polar molecule.

Electrospray Ionization (ESI-MS): ESI is a highly sensitive technique ideal for molecules that can be ionized in solution. For this compound, ESI-MS is typically performed in negative ion mode, which facilitates the deprotonation of the carboxylic acid and boronic acid groups to generate [M-H]⁻ ions. This approach is highly effective for quantification, especially when coupled with liquid chromatography (LC-MS/MS). A developed LC-MS/MS method for the simultaneous determination of carboxy phenyl boronic acid and other boronic acid impurities demonstrated high sensitivity with a limit of quantification (LOQ) as low as 1 ng/mL. Optimized MS/MS parameters in ESI negative mode are crucial for achieving such sensitivity and specificity.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is a valuable technique for analyzing molecules, often with higher molecular weights, by co-crystallizing the analyte with a matrix that absorbs laser energy. While boronic acids can be analyzed with MALDI, side reactions between the boronic acid and certain organic matrices (like DHB) can occur, particularly with molecules containing vicinal diol or carboxylic acid functionalities. The formation of boroxines, which are cyclic anhydrides of boronic acids, can also be observed during sample preparation on the MALDI plate. Careful selection of the matrix is therefore essential for accurate mass determination.

Table 1: Mass Spectrometry Parameters for Boronic Acid Analysis
TechniqueIonization ModeTypical Ion ObservedKey Considerations
ESI-MSNegative[M-H]⁻High sensitivity, suitable for LC coupling and quantification.
MALDI-MSPositive or Negative[M+H]⁺, [M+Na]⁺, [M-H]⁻Matrix selection is critical to avoid side reactions; potential for boroxine (B1236090) formation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its specific bond vibrations. These two methods are complementary, as some vibrational modes may be strong in Raman and weak in IR, and vice versa. cdnsciencepub.com

The spectrum of this compound is characterized by vibrations arising from its distinct functional groups: the carboxylic acid, the vinyl (C=C) double bond, the ortho-substituted benzene (B151609) ring, and the boronic acid group.

Key Vibrational Modes:

O-H Stretching: The carboxylic acid O-H stretch typically appears as a very broad band in the IR spectrum, often centered around 3000 cm⁻¹. scielo.org.mx The boronic acid B-(O-H)₂ stretches also contribute to this region. cdnsciencepub.com

C=O Stretching: A very intense band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1715–1680 cm⁻¹. scielo.org.mxiitm.ac.in

C=C Stretching: The stretching vibration of the vinyl C=C double bond is anticipated to produce a distinct band around 1640-1625 cm⁻¹. scielo.org.mxnih.gov Aromatic C=C stretching vibrations from the benzene ring also occur in the 1620-1420 cm⁻¹ range. dergipark.org.tr

B-O Stretching: The asymmetric B-O stretching vibration of the boronic acid group is a key feature, typically observed as a strong, broad band in the IR spectrum around 1370-1340 cm⁻¹. dergipark.org.trresearchgate.net The symmetric B-O stretch is weaker and appears at a lower frequency. cdnsciencepub.com

C-H Bending: Out-of-plane C-H bending vibrations of the ortho-substituted benzene ring give rise to a strong band in the 770-735 cm⁻¹ region. cdnsciencepub.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Carboxylic AcidC=O Stretch1715-1680Very Strong
VinylC=C Stretch1640-1625Medium
Aromatic RingC=C Stretch1620-1420Medium-Weak
Boronic AcidB-O Asymmetric Stretch1370-1340Strong, Broad
Aromatic RingC-H Out-of-plane Bend770-735Strong

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This method would provide unequivocal information on the bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form.

While specific crystal structure data for this compound was not found in the searched literature, analysis of related structures like phenylboronic acid reveals common solid-state features. nih.gov Boronic acids frequently form hydrogen-bonded dimers or extended networks in the solid state. For this compound, one would expect to observe extensive hydrogen bonding involving both the carboxylic acid moieties (forming classic acid dimers) and the boronic acid groups, which can act as both hydrogen bond donors and acceptors. The planarity of the molecule, particularly the trans-cinnamic acid portion, would also be confirmed, along with the dihedral angle between the benzene ring and the carboxyvinyl group.

Fluorescence Spectroscopy in Binding and Sensing Studies

The boronic acid group is a versatile functional handle for developing fluorescent sensors, particularly for diol-containing molecules like saccharides. rsc.orgnih.gov this compound can act as a molecular recognition element in such systems. The underlying principle involves the reversible covalent interaction between the boronic acid and a 1,2- or 1,3-diol to form a five- or six-membered cyclic boronate ester. rsc.orgnih.gov

This binding event can be transduced into a fluorescent signal through several mechanisms, including:

Photoinduced Electron Transfer (PET): Binding of the diol can alter the electronic properties of the boronic acid, modulating the efficiency of PET between the boronic acid receptor and an attached fluorophore, thus "switching on" or "switching off" the fluorescence. nih.gov

Internal Charge Transfer (ICT): The formation of the boronate ester can change the electron-donating or -withdrawing nature of the boronic acid group, which in turn affects the ICT character of the fluorophore and shifts the emission wavelength.

Indicator Displacement Assays: In this approach, a fluorescent dye (indicator) is pre-complexed with the boronic acid. When an analyte like a saccharide is introduced, it displaces the indicator, restoring or changing the indicator's fluorescence. nih.govacs.orgresearchgate.net

The presence of the extended π-conjugation from the carboxyvinyl group in this compound could potentially be exploited in the design of sensors where its own fluorescence properties are modulated upon binding to a target analyte. Studies have shown that fluorescent probes can be designed to specifically detect boronic acids that contain benzene rings, with significant fluorescence enhancement observed for compounds like 4-carboxyphenylboronic acid upon chelation. mdpi.com

Chromatographic Separations (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of this compound. Due to its aromatic nature and the presence of a carboxylic acid group, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rsc.org An acid modifier, such as formic acid, acetic acid, or phosphoric acid, is typically added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. sielc.comsielc.com

Detection is most commonly achieved using a UV detector, as the conjugated system of the benzene ring and the acrylic acid moiety results in strong UV absorbance. rsc.org A suitable wavelength for detection would likely be around 270-295 nm. This method can be validated to be highly linear, accurate, and precise for quantifying the compound in various matrices. rsc.org

Table 3: Typical HPLC Parameters for Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile PhaseAcetonitrile / Water with 0.1% Formic or Acetic Acid
Elution ModeIsocratic or Gradient
Flow Rate0.5 - 1.0 mL/min
DetectionUV Absorbance (e.g., at 292 nm)

Theoretical and Computational Studies of 2 2 Carboxyvinyl Benzeneboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-carboxyvinyl)benzeneboronic acid, DFT calculations can elucidate its geometric and electronic properties, which are crucial for understanding its reactivity and interactions with enzymes. Theoretical investigations using DFT, often with the 6-31G(d,p) basis set, are instrumental in examining the geometrical structure and the parameters of electron transitions to the lowest excited states.

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap implies higher reactivity. For boronic acid derivatives, the analysis of electronic transitions often shows that the transition from the ground state (S0) to the first excited state (S1) primarily involves the transfer of electrons from the HOMO to the LUMO. This analysis is critical in understanding the electronic transitions and the nature of chemical bonds within the molecule.

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative Boronic Acid Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap5.3

Note: The data presented is for a representative boronic acid derivative and is intended to be illustrative of the typical values obtained from DFT calculations. The exact values for this compound may vary.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions. In the context of this compound, NBO analysis can reveal the nature of the boron atom's interactions with its substituents and its role in binding to target enzymes. The boron atom in boronic acids can change its hybridization from trigonal planar (sp2) to tetrahedral (sp3) upon binding, a feature that is crucial for their inhibitory activity. NBO analysis can quantify the charge distribution and the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's electronic structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior of this compound when it interacts with a biological target, such as an enzyme. MD simulations can reveal how the inhibitor binds to the active site, the conformational changes that occur upon binding, and the stability of the resulting complex. For instance, in the study of boronic acids as inhibitors of metallo-β-lactamases, MD simulations can help understand the formation of covalent adducts with catalytic residues in the enzymatic active site.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule inhibitors like this compound to their protein targets. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, boronic acid-based inhibitors have been studied for their interaction with β-lactamases, where the boronic acid moiety forms a covalent bond with a catalytic serine residue in the active site. Computational docking can help predict the binding energy and the inhibition constant (Ki) of these interactions, guiding the optimization of inhibitor potency.

Mechanistic Insights from Quantum Chemical Modeling

Quantum chemical modeling, including DFT, can provide detailed mechanistic insights into the chemical reactions that this compound may undergo, particularly in the context of enzyme inhibition. These models can be used to map the entire reaction pathway, including the transition states and intermediates. For boronic acid inhibitors of β-lactamases, quantum chemical modeling can elucidate the mechanism of covalent bond formation with the active site serine. The ability of the boron atom to act as a Lewis acid and accept a lone pair of electrons from a nucleophile is a key aspect of its inhibitory mechanism. These computational studies can also explain the role of specific functional groups on the inhibitor in modulating its reactivity and binding affinity.

Structure-Reactivity Relationship Elucidation

Understanding the relationship between the chemical structure of a molecule and its reactivity is crucial for the design of effective drugs. For this compound, computational studies can help elucidate how modifications to its structure, such as the introduction of different substituents on the phenyl ring or alterations to the carboxyvinyl group, can affect its inhibitory activity. By correlating calculated electronic and structural parameters with experimentally observed activities, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process. For instance, studies on aromatic boronic acids as inhibitors of class C β-lactamases have shown that the nature and position of substituents on the phenyl ring can significantly influence their inhibitory potency.

Future Directions and Emerging Research Avenues

Advanced Synthesis of Complex Boronic Acid Scaffolds

The traditional, sequential synthesis of boronic acids can be demanding and time-consuming. nih.govnih.gov However, modern synthetic methodologies are paving the way for the rapid construction of diverse and complex molecular architectures. 2-(2-Carboxyvinyl)benzeneboronic acid is well-suited to be a key player in these advanced strategies.

Future research will likely focus on leveraging this compound as a multifunctional building block in multicomponent reactions (MCRs). nih.govresearchgate.net The presence of the carboxylic acid and the boronic acid allows for its participation in reactions like the Petasis three-component reaction, while the vinyl group can be used for subsequent modifications. nih.gov This approach facilitates the creation of large libraries of structurally complex boronic acid derivatives in a highly efficient manner. nih.govresearchgate.net

Furthermore, the use of protecting groups, such as N-methyliminodiacetic acid (MIDA), can enhance the stability of the boronic acid moiety, making it compatible with a broader range of reaction conditions. nih.gov This allows for the multistep synthesis of intricate boronic acid building blocks from simpler starting materials. nih.gov The application of these protection strategies to this compound would enable its incorporation into more complex molecular frameworks, expanding its utility in organic synthesis.

Novel Catalytic Transformations

Beyond its role as a building block, this compound has the potential to be employed in novel catalytic systems. While arylboronic acids are well-known for their participation in palladium-catalyzed cross-coupling reactions, emerging research is exploring their utility in other catalytic transformations. nih.gov

One promising area is the use of arylboronic acids in cooperative catalysis for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. nih.gov The ortho-positioning of the carboxylic acid in this compound could lead to unique catalytic activity, potentially through intramolecular assistance. The proximity of the carboxylic acid and boronic acid groups may facilitate the activation of substrates, leading to more efficient and selective transformations. Research in this area could lead to the development of new, metal-free catalytic systems for important organic reactions.

Additionally, the boronic acid group itself can act as a Lewis acid catalyst. The electronic properties of this compound, influenced by the vinyl and carboxyl groups, could be fine-tuned to modulate its catalytic activity for a variety of organic reactions.

Targeted Therapeutic Development and Diagnostics

Phenylboronic acids (PBAs) and their derivatives are gaining significant attention for their applications in targeted cancer therapy and diagnostics. researchgate.net This is largely due to their ability to form reversible covalent bonds with diols, such as the sialic acids that are overexpressed on the surface of many cancer cells. researchgate.net This interaction provides a mechanism for selectively targeting cancer cells.

This compound is a prime candidate for the development of targeted drug delivery systems. dovepress.comnih.gov The carboxylic acid group can serve as a convenient handle for the attachment of therapeutic agents, while the boronic acid moiety can act as a targeting ligand for cancer cells. The pH-responsive nature of the boronic acid-diol interaction can be exploited to trigger drug release in the acidic tumor microenvironment. nih.gov

Moreover, boronic acids are being explored as therapeutic agents in their own right and as components of bioconjugates. rsc.orgresearchgate.net The unique electronic and structural features of this compound could be harnessed to design novel inhibitors for enzymes or to develop new diagnostic probes for imaging and sensing applications.

Integration into Smart Materials and Responsive Systems

The development of "smart" materials that respond to external stimuli is a rapidly growing field of research. researchgate.netmdpi.com Phenylboronic acid-containing polymers are particularly interesting in this context due to their responsiveness to changes in pH, glucose concentration, and the presence of reactive oxygen species (ROS). nih.govnih.gov

The vinyl group of this compound makes it an ideal monomer for the synthesis of such stimuli-responsive polymers. researchgate.net Through polymerization, it can be readily incorporated into the backbone of hydrogels and other polymeric materials. nih.govnih.gov These materials could have a wide range of applications, including:

Glucose-Responsive Systems: For the development of self-regulating insulin (B600854) delivery systems for diabetes management. dovepress.com

pH-Responsive Drug Delivery: Creating materials that release their payload in response to the acidic environment of tumors or other diseased tissues. nih.gov

ROS-Responsive Materials: For applications in inflammation and wound healing, where ROS levels are elevated. nih.gov

The ability to create hydrogels and other materials that can undergo reversible changes in their properties in response to specific biological signals holds immense promise for a variety of biomedical applications. researchgate.netmdpi.com

Interdisciplinary Approaches in Boron Chemistry

The future of boron chemistry, and specifically the research surrounding this compound, lies in interdisciplinary collaboration. The diverse potential applications of this compound bridge the fields of organic synthesis, materials science, medicinal chemistry, and bioengineering.

For instance, the development of a new drug delivery system based on this molecule would require expertise in synthetic chemistry to create the polymer, materials science to characterize the resulting hydrogel, and biology to evaluate its efficacy and biocompatibility. Similarly, the creation of new catalytic systems will benefit from a combination of experimental and computational chemistry approaches.

Q & A

(Basic) What are the common synthetic routes for 2-(2-Carboxyvinyl)benzeneboronic acid, and what challenges arise during purification?

The synthesis of this compound typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the boronic acid moiety to the aromatic ring. Functional group transformations, including carboxylation of vinyl intermediates, are critical steps . Challenges include:

  • Low yields due to competing side reactions, such as boroxine formation under dehydrating conditions.
  • Purification difficulties caused by boronic acids binding irreversibly to silica gel during column chromatography .
    Methodological solutions : Use of pinacol ester protection for the boronic acid group to enhance stability, followed by acidic hydrolysis to regenerate the free boronic acid. Reverse-phase HPLC or recrystallization in non-polar solvents can improve purity .

(Advanced) How does the structural configuration of this compound influence its inhibitory activity against AmpC beta-lactamase?

X-ray crystallographic studies reveal that the carboxyvinyl group forms hydrogen bonds with catalytic residues (e.g., Ser64) in the AmpC beta-lactamase active site, while the boronic acid moiety covalently binds to the catalytic serine, mimicking the tetrahedral intermediate of substrate hydrolysis . Key structural factors include:

  • Spatial alignment : The planar carboxyvinyl group enhances π-π stacking with aromatic residues (e.g., Tyr150).
  • Electrostatic complementarity : The carboxylic acid group stabilizes interactions with positively charged regions of the enzyme.
    Comparative studies with analogs (e.g., 4-carboxyphenylboronic acid) show that the vinyl linker improves binding affinity by 10-fold, as measured by IC₅₀ assays .

(Basic) What spectroscopic techniques are recommended for characterizing the boronic acid group in this compound?

  • ¹¹B NMR spectroscopy : Directly identifies the boronic acid moiety, with chemical shifts typically between 25–35 ppm for arylboronic acids.
  • IR spectroscopy : A strong B-O stretching band near 1,350 cm⁻¹ and O-H stretching (broad) around 3,200 cm⁻¹ confirm the presence of boronic acid .
  • X-ray crystallography : Provides definitive structural evidence, including bond angles and distances (e.g., B-C bond length ~1.56 Å) .

(Advanced) What strategies can mitigate low reaction yields in Suzuki-Miyaura coupling involving this boronic acid?

  • Catalyst optimization : Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance catalytic activity and reduce homocoupling byproducts .
  • Solvent selection : Employ mixed solvents (e.g., THF/H₂O) to improve solubility of boronic acid derivatives.
  • Temperature control : Reactions conducted at 60–80°C minimize decomposition of the carboxyvinyl group.
  • In situ protection : Convert the boronic acid to its trifluoroborate salt to prevent protodeboronation .

(Basic) How does the presence of the carboxyvinyl group affect the compound’s solubility and reactivity?

  • Solubility : The carboxylic acid group increases hydrophilicity, enabling dissolution in polar solvents (e.g., DMSO, aqueous buffers) at physiological pH.
  • Reactivity : The α,β-unsaturated vinyl group participates in Michael addition reactions, which can complicate storage but also enables conjugation with thiol-containing biomolecules. Pre-treatment with antioxidants (e.g., BHT) is recommended to prevent polymerization .

(Advanced) In crystallographic studies, how does this compound interact with the active site of beta-lactamases?

High-resolution (1.8 Å) X-ray structures demonstrate:

  • Covalent binding : The boron atom forms a tetrahedral adduct with the catalytic serine (Ser64 in AmpC), mimicking the transition state of substrate cleavage.
  • Hydrogen-bond network : The carboxyvinyl group engages in hydrogen bonds with Asn152 and Lys315, while the phenyl ring participates in hydrophobic interactions with Val216 and Ala318 .
    Methodological note : Soaking experiments with co-crystals of AmpC and the inhibitor (10 mM in reservoir solution) for 24 hours are optimal for structural analysis .

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